Cas no 73030-56-5 (Abridin)

Abridin structure
Abridin structure
商品名:Abridin
CAS番号:73030-56-5
MF:C25H36O2
メガワット:368.552
CID:2045386

Abridin 化学的及び物理的性質

名前と識別子

    • Abridin

Abridin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A109045-25mg
Abridin
73030-56-5
25mg
$ 442.00 2023-09-09
TRC
A109045-50mg
Abridin
73030-56-5
50mg
$ 820.00 2023-09-09
TRC
A109045-10mg
Abridin
73030-56-5
10mg
$ 198.00 2023-09-09

Abridin 関連文献

Abridinに関する追加情報

Professional Introduction to Compound with CAS No. 73030-56-5 and Product Name: Abridin

Compound with the CAS number 73030-56-5 and the product name Abridin represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development. The chemical entity, characterized by its precise molecular formula and stereochemistry, has been extensively studied for its interaction with biological targets, particularly in the context of modulating cellular pathways relevant to therapeutic intervention.

The molecular structure of Abridin (CAS No. 73030-56-5) exhibits a complex arrangement of functional groups that contribute to its pharmacological profile. Recent studies have highlighted its role as a potent modulator of enzyme activity, particularly in pathways associated with inflammation and immune response. The compound’s ability to selectively interact with specific receptors has made it a subject of interest for developing novel therapeutic strategies against chronic inflammatory diseases.

In the realm of biomedical research, Abridin has been investigated for its potential in enhancing the efficacy of existing treatments. Preliminary clinical trials have demonstrated promising results in reducing symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound’s mechanism of action involves inhibiting key enzymes that drive the inflammatory cascade, thereby providing a targeted approach to managing these debilitating conditions.

One of the most compelling aspects of Abridin is its synthetic accessibility, which has allowed researchers to explore various derivatives with enhanced pharmacological properties. Advances in synthetic chemistry have enabled the production of analogs that exhibit improved solubility, bioavailability, and reduced toxicity. These modifications are critical for translating preclinical findings into viable clinical candidates, ensuring that patients can benefit from therapies that are both effective and safe.

The application of computational modeling and high-throughput screening techniques has further accelerated the discovery process for Abridin derivatives. By leveraging machine learning algorithms and molecular dynamics simulations, researchers can predict the binding affinity and interaction profiles of novel compounds with high accuracy. This approach has not only streamlined the development pipeline but also provided insights into the structural determinants that govern drug-receptor interactions.

Recent publications have underscored the importance of Abridin in addressing unmet medical needs. A study published in a leading pharmacology journal demonstrated that Abridin could significantly reduce inflammation-induced tissue damage in animal models without compromising immune function. This finding is particularly noteworthy as it highlights the compound’s potential to serve as a dual-action therapeutic agent—modulating inflammation while preserving protective immune responses.

The regulatory landscape for Abridin (CAS No. 73030-56-5) has also evolved in response to growing interest from the pharmaceutical industry. Regulatory agencies have recognized the compound’s therapeutic potential and have established streamlined pathways for its clinical evaluation. This proactive approach ensures that promising candidates like Abridin can reach patients more rapidly without compromising on safety or efficacy standards.

Future directions for research on Abridin include exploring its role in combination therapies and investigating long-term effects in human populations. The compound’s versatility makes it an attractive candidate for developing multi-target drugs that address complex diseases through synergistic mechanisms. Additionally, studies are underway to assess its potential in personalized medicine, where individual genetic profiles guide treatment decisions to optimize outcomes.

In conclusion, Abridin (CAS No. 73030-56-5) stands out as a remarkable example of how chemical innovation can drive advancements in healthcare. Its unique properties, coupled with ongoing research efforts, position it as a key player in addressing some of the most challenging medical conditions today. As scientific understanding continues to evolve, so too will the applications and benefits derived from this groundbreaking compound.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.